molecular formula C11H21LiOSi B14341996 lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane CAS No. 96354-28-8

lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane

Cat. No.: B14341996
CAS No.: 96354-28-8
M. Wt: 204.3 g/mol
InChI Key: XXLWEVZLSWZWMS-UHFFFAOYSA-N
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Description

Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a lithium atom, a tert-butyl group, and a dimethylsilane moiety attached to a 2-methylbut-3-yn-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with lithium acetylide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Synthetic Route:

      Reactants: tert-butyl-dimethylsilyl chloride and lithium acetylide.

      Reaction Conditions: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, low temperatures (typically -78°C to 0°C), and inert atmosphere (e.g., nitrogen or argon).

      Procedure: The lithium acetylide is generated in situ by reacting lithium with acetylene in an anhydrous solvent. The tert-butyl-dimethylsilyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at low temperatures. The product is isolated by standard workup procedures, including filtration and solvent evaporation.

  • Industrial Production Methods:

    • Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Mild to moderate temperatures (0°C to 25°C) in an inert solvent.

      Products: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions and low temperatures.

      Products: Reduction can lead to the formation of silanes or silyl ethers.

  • Substitution:

      Reagents: Nucleophiles such as halides, alkoxides, or amines.

      Conditions: Anhydrous solvents and moderate temperatures.

      Products: Substitution reactions can lead to the formation of various organosilicon compounds with different functional groups.

Scientific Research Applications

Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane has several scientific research applications:

  • Chemistry:

    • Used as a reagent in organic synthesis for the introduction of silyl groups.
    • Employed in the preparation of silicon-containing polymers and materials.
  • Biology:

    • Investigated for its potential use in the modification of biomolecules and drug delivery systems.
  • Medicine:

    • Explored for its potential applications in medicinal chemistry, particularly in the design of silicon-based drugs.
  • Industry:

    • Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other heteroatoms, allowing for the formation of diverse chemical structures. The tert-butyl and dimethyl groups provide steric protection, enhancing the stability and reactivity of the compound. The lithium atom can act as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane can be compared with other similar organosilicon compounds, such as:

  • Lithium;tert-butyl-dimethyl-(2-propyn-1-yloxy)silane:

    • Similar structure but with a propynyl group instead of a butynyl group.
    • Exhibits different reactivity and applications due to the shorter carbon chain.
  • Lithium;tert-butyl-dimethyl-(2-methylprop-2-en-1-yloxy)silane:

    • Contains an alkenyl group instead of an alkynyl group.
    • Different chemical properties and potential applications in polymer chemistry.
  • Lithium;tert-butyl-dimethyl-(2-methylbut-3-en-2-yloxy)silane:

    • Similar structure but with an alkenyl group.
    • Used in different synthetic applications due to the presence of the double bond.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

96354-28-8

Molecular Formula

C11H21LiOSi

Molecular Weight

204.3 g/mol

IUPAC Name

lithium;tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane

InChI

InChI=1S/C11H21OSi.Li/c1-9-11(5,6)12-13(7,8)10(2,3)4;/h2-8H3;/q-1;+1

InChI Key

XXLWEVZLSWZWMS-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)[Si](C)(C)OC(C)(C)C#[C-]

Origin of Product

United States

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